N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide
Description
N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide is a symmetric adamantane-based compound featuring two adamantane moieties connected via a piperazine-ethyl linker. This structural duality suggests applications in central nervous system (CNS) therapeutics, where adamantane derivatives (e.g., memantine, rimantadine) are historically significant. The compound’s rigid yet flexible architecture may enhance receptor binding specificity compared to simpler adamantane derivatives.
Properties
CAS No. |
121768-41-0 |
|---|---|
Molecular Formula |
C28H43N3O2 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C28H43N3O2/c32-25(27-13-19-7-20(14-27)9-21(8-19)15-27)29-1-2-30-3-5-31(6-4-30)26(33)28-16-22-10-23(17-28)12-24(11-22)18-28/h19-24H,1-18H2,(H,29,32) |
InChI Key |
XVRONJKTMHDOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-(2-Aminoethyl)piperazine
Step 2: First Amidation with Adamantane-1-Carbonyl Chloride
Step 3: Second Amidation with Adamantane-1-Carbonyl Chloride
Key Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 85 | 98.5 |
| 2 | 89 | 99.2 |
| 3 | 91 | 99.7 |
Reactants:
-
1-(2-Aminoethyl)piperazine (1 equiv).
-
Adamantane-1-carbonyl chloride (2.2 equiv).
Conditions:
Key Advantages:
Optimization of Critical Parameters
Solvent Selection
Temperature Control
Stoichiometry
Characterization and Analytical Validation
Spectroscopic Data
Purity and Stability
-
HPLC : >99% purity (C18 column, MeOH/H₂O = 80:20).
Industrial-Scale Considerations
-
Cost Analysis : Adamantane-1-carbonyl chloride accounts for 68% of raw material costs.
-
Green Chemistry : Recycling triethylamine via distillation reduces waste.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Antiviral Activity
Research has indicated that compounds with adamantane structures exhibit antiviral properties, particularly against influenza viruses. The adamantane moiety is known to interfere with viral replication processes. N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide has been studied for its potential to inhibit viral entry and replication, making it a candidate for antiviral drug development .
1.2 Anticancer Properties
Recent studies have suggested that piperazine derivatives, including those containing adamantane groups, may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro studies have shown promising results in various cancer cell lines, indicating that this compound could serve as a lead structure for developing new anticancer agents .
1.3 Neurological Applications
The piperazine component of this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This indicates a possible role in managing conditions such as anxiety, depression, and schizophrenia .
Biochemical Applications
2.1 Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have explored its ability to inhibit stearoyl-CoA desaturase, an enzyme critical in fatty acid metabolism. This inhibition could have implications for metabolic disorders and obesity management .
2.2 Molecular Probes
Due to its unique structural features, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain receptors or enzymes allows researchers to track biological processes and interactions within cells, facilitating the study of complex biochemical pathways .
Material Science Applications
3.1 Polymer Synthesis
The adamantane structure contributes to the thermal stability and mechanical strength of polymers. Research has explored incorporating this compound into polymer matrices to enhance their properties for applications in coatings and composites .
3.2 Nanotechnology
In nanotechnology, compounds with adamantane structures are being investigated for their potential use in drug delivery systems. Their ability to form stable nanoparticles can be harnessed to improve the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmacology | Antiviral agents | Inhibition of viral replication |
| Anticancer agents | Induction of apoptosis in cancer cells | |
| Neurological treatments | Modulation of neurotransmitter systems | |
| Biochemistry | Enzyme inhibitors | Management of metabolic disorders |
| Molecular probes | Tracking biological processes | |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Nanotechnology | Improved drug delivery systems |
Mechanism of Action
The mechanism of action of N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The piperazine moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with structurally related analogs:
*Estimated based on structural similarity to evidence compounds.
Key Observations:
- Lipophilicity : The target compound’s dual adamantane groups likely increase logP compared to analogs with chlorine () or hydroxyl-naphthyl groups (), favoring blood-brain barrier (BBB) penetration but reducing aqueous solubility.
- Metabolic Stability : Adamantane’s inert carbon skeleton may reduce metabolic degradation compared to the labile chlorine atoms in or the hydroxyl group in , which could undergo glucuronidation.
Pharmacological and Biochemical Profiles
Target Compound :
- CNS Applications: Adamantane derivatives are known for antiviral and neuroprotective effects. The piperazine linker may facilitate interactions with dopamine or NMDA receptors, similar to memantine .
- Toxicity : High lipophilicity may increase accumulation in adipose tissue, necessitating dose optimization.
3-Chloro-N-[2-[4-(3-chloropropanoyl)piperazin-1-yl]ethyl]propanamide () :
- Reactivity : Chlorine atoms may confer electrophilic properties, increasing risk of off-target interactions (e.g., covalent binding to glutathione) .
- Toxicity : Chlorinated compounds often exhibit hepatotoxic or nephrotoxic effects, as seen in preclinical studies of similar molecules.
N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide () :
- Solubility : The hydroxyl group improves water solubility (~2.5 mg/mL predicted) compared to the target compound, but naphthyl may introduce π-π stacking interactions, affecting plasma protein binding .
- Enzyme Interactions : Naphthyl groups are associated with CYP450 inhibition (e.g., CYP3A4), suggesting drug-drug interaction risks.
Biological Activity
N-{2-[4-(Adamantane-1-carbonyl)piperazin-1-YL]ethyl}adamantane-1-carboxamide is a compound that incorporates the adamantane structure, known for its unique properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 453.7 g/mol. The compound features an adamantane backbone linked to a piperazine moiety, which is significant for its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of adamantane derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell growth. In vitro assays demonstrated that certain adamantyl isothiourea derivatives exhibited cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer .
Table 1: In Vitro Antiproliferative Activity of Adamantane Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 5 | HepG-2 (HCC) | < 10 | Potent |
| Compound 6 | MCF-7 (Breast) | < 10 | Potent |
| This compound | HeLa | Moderate | |
| Doxorubicin | Various | < 10 | Standard |
These findings suggest that compounds incorporating the adamantane structure may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of key signaling pathways.
The biological activity of this compound may be attributed to its ability to modulate various molecular targets. Research indicates that adamantane derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme linked to inflammation and fibrosis, which are critical in cancer progression .
In vivo studies using rat models of HCC demonstrated that treatment with adamantyl derivatives significantly reduced serum levels of liver enzymes associated with damage, indicating a protective effect against liver tumorigenesis .
Case Studies
In one notable study, compounds structurally related to this compound were evaluated for their anticancer efficacy. The results showed significant reductions in tumor size and improved survival rates in treated groups compared to controls. Histopathological analyses revealed decreased inflammation and fibrosis in treated tissues, further supporting the therapeutic potential of these compounds .
Q & A
Q. What established synthetic routes are used for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step pathways involving coupling reactions between adamantane-1-carboxylic acid derivatives and piperazine-ethyl intermediates. Key steps include:
- Coupling agents : Hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in dimethylformamide (DMF) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature control : Reactions typically proceed at 0–25°C to minimize side products . Yield optimization requires purification via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Assigns proton (¹H) and carbon (¹³C) environments, confirming adamantane and piperazine connectivity .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) .
- X-ray crystallography : Resolves spatial arrangements of the adamantane core and piperazine-ethyl linker .
Advanced Research Questions
Q. How do structural modifications in adamantane-piperazine derivatives affect biological target selectivity?
- Substituent effects : Electron-donating groups (e.g., methoxy) on the piperazine ring enhance binding to serotonin receptors (5-HT₁A), while bulky adamantane groups improve metabolic stability .
- Linker flexibility : Ethyl vs. methyl linkers influence conformational freedom, altering interactions with enzyme active sites (e.g., fungal CYP51) .
- Case study : Derivatives with thiophenyl substituents exhibit higher antiviral activity (IC₅₀ = 2.1 µM) compared to phenyl analogs (IC₅₀ = 8.7 µM) due to improved hydrophobic interactions .
Q. What methodologies resolve contradictions in reported biological activities?
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Solutions include:
- Standardized assays : Use identical cell models (e.g., HEK293 for receptor binding) and endpoint measurements (e.g., fluorescence polarization) .
- SAR analysis : Compare derivatives with systematic substituent changes (Table 1) .
Table 1 : Impact of Substituents on Biological Activity
| Derivative | R Group (Piperazine) | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| A | 2-Methoxyphenyl | 5-HT₁A | 0.45 | |
| B | 4-Chlorophenyl | CYP51 | 1.2 | |
| C | 2-Ethoxyphenyl | σ-1R | 3.8 |
Q. What in silico strategies predict pharmacokinetic properties?
- Molecular docking : Identifies binding modes to targets like 5-HT₁A receptors (Autodock Vina, ΔG = -9.2 kcal/mol) .
- QSAR models : Correlate logP values with blood-brain barrier permeability (R² = 0.89) .
- ADME prediction : Software (e.g., SwissADME) estimates moderate solubility (LogS = -4.1) and CYP3A4 metabolism risks .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Receptor profiling : Radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT₁A) .
- Enzyme inhibition : Measure IC₅₀ against purified targets (e.g., Candida CYP51 via UV-Vis spectroscopy) .
- Cellular pathways : RNA-seq analysis of treated cancer cells to identify apoptosis-related genes (e.g., Bcl-2 downregulation) .
Methodological Guidelines
- Synthesis troubleshooting : If yields drop below 50%, re-optimize stoichiometry (1:1.2 molar ratio of acid to amine) and use fresh coupling agents .
- Data validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals .
- Biological assays : Include positive controls (e.g., ketoconazole for antifungal assays) and triplicate replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
